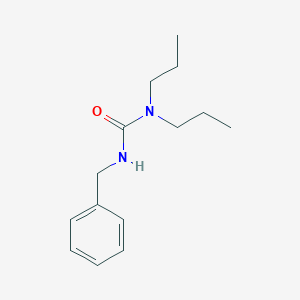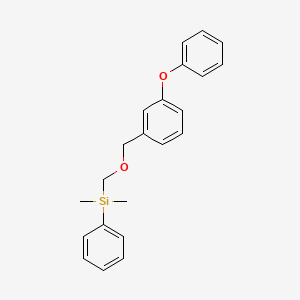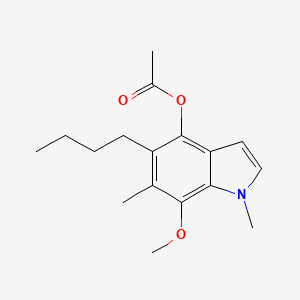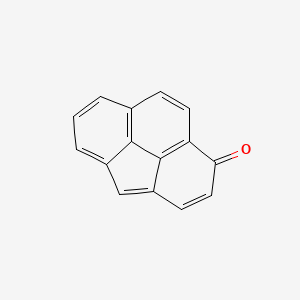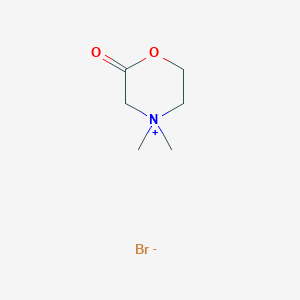![molecular formula C11H8N2O4 B14327611 2-[(4-Oxoazetidin-2-yl)oxy]-1H-isoindole-1,3(2H)-dione CAS No. 104160-47-6](/img/structure/B14327611.png)
2-[(4-Oxoazetidin-2-yl)oxy]-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Oxoazetidin-2-yl)oxy]-1H-isoindole-1,3(2H)-dione is a compound that features a unique combination of an azetidinone ring and an isoindole-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Oxoazetidin-2-yl)oxy]-1H-isoindole-1,3(2H)-dione typically involves the formation of the azetidinone ring followed by its attachment to the isoindole-dione structure. One common method involves the use of rhodium-catalyzed hydroformylation of N-(2-propenyl)-β-lactams, followed by subsequent reactions to form the desired compound . The reaction conditions often include the use of specific catalysts and controlled temperatures to ensure the correct formation of the azetidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and immobilized catalysts can enhance the efficiency and yield of the production process . These methods allow for better control over reaction conditions and can be scaled up to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Oxoazetidin-2-yl)oxy]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the azetidinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxo-derivatives, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
2-[(4-Oxoazetidin-2-yl)oxy]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(4-Oxoazetidin-2-yl)oxy]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. For example, it can form covalent adducts with membrane-bound bacterial transpeptidases, inhibiting their function and leading to cell lysis . The compound may also interact with other enzymes and proteins, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- (2S)-4-Oxo-2-azetidinyl acetate
- N-(3-chloro-2-oxo-4-oxoazetidin-1-yl)acetamides
- 4-oxoazetidin-2-yl acetate
Uniqueness
2-[(4-Oxoazetidin-2-yl)oxy]-1H-isoindole-1,3(2H)-dione is unique due to its combination of an azetidinone ring and an isoindole-dione structure. This combination imparts specific chemical properties and reactivity that are not found in other similar compounds.
Properties
CAS No. |
104160-47-6 |
|---|---|
Molecular Formula |
C11H8N2O4 |
Molecular Weight |
232.19 g/mol |
IUPAC Name |
2-(4-oxoazetidin-2-yl)oxyisoindole-1,3-dione |
InChI |
InChI=1S/C11H8N2O4/c14-8-5-9(12-8)17-13-10(15)6-3-1-2-4-7(6)11(13)16/h1-4,9H,5H2,(H,12,14) |
InChI Key |
FZXSYJQTTAOJDT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC1=O)ON2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


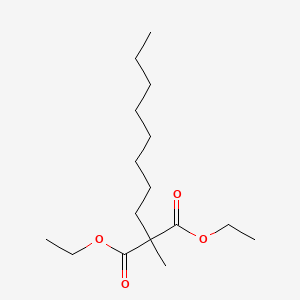
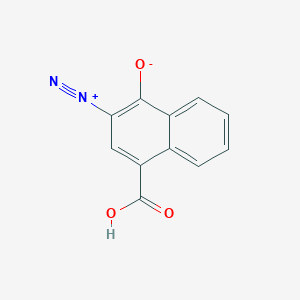
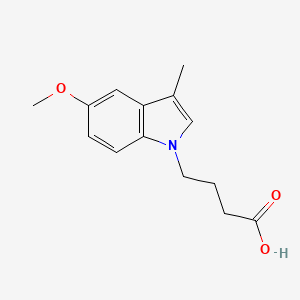
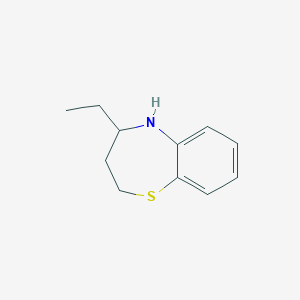

![Pyridine, 2-[1,1-dimethyl-2-(methylthio)ethyl]-](/img/structure/B14327554.png)
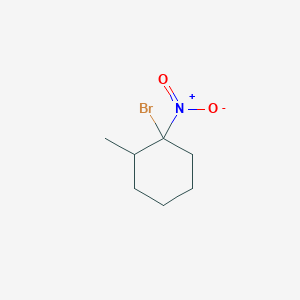

![2-[(E)-(6-aminopyridin-2-yl)iminomethyl]phenol](/img/structure/B14327567.png)
